苄基-(3-氟苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

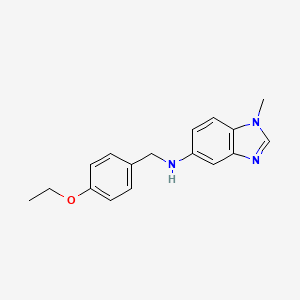

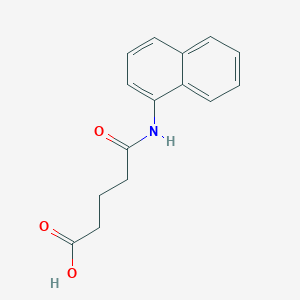

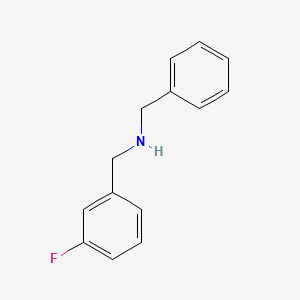

Benzyl-(3-fluoro-benzyl)-amine, also known as 3-fluoro-benzyl-amine, is an organic compound with the molecular formula C7H8FN. It is a colorless liquid that is soluble in most organic solvents. Benzyl-(3-fluoro-benzyl)-amine has a wide range of applications in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, it has recently been used as a drug target in the development of novel therapeutics.

科学研究应用

合成含氟杂环化合物

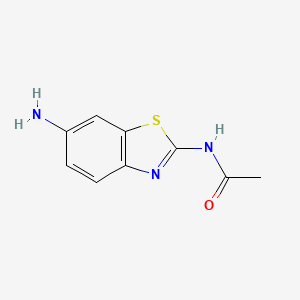

苄基-(3-氟苄基)-胺在合成含氟杂环化合物中发挥着关键作用。利用商业可获得的Selectfluor触发亲电环化反应的温和分子内氟环化反应,得到含有1,3-二取代基的含氟杂环化合物。这一过程突显了试剂作为氟源和碱的双重作用,在反应性(Parmar & Rueping, 2014)中至关重要。

手性选择性合成氨基酯

在另一个应用中,该化合物用于手性选择性合成α-氟-β(3)-氨基酯。这种创新方法允许合成对映纯的α-氟-β(3)-氨基酸,展示了在不依赖手性池中的α-氨基酸的情况下合成各种侧链的重要潜力。通过合成正交保护的(2S,3S)-α-氟-β(3)-赖氨酸,其实用性已得到证明(Duggan, Johnston, & March, 2010)。

材料合成

已经研究了用于合成微孔材料的结构定向剂中氟原子的存在,苄基-(3-氟苄基)-胺衍生物对合成产生了积极影响。具体来说,间位的氟衍生物增强了苄基吡咯烷在合成AlPO4-5和SAPO-5材料中的模板作用能力,表明通过氟化实现调整材料性质的定制方法(Gómez-Hortigüela, Pérez-Pariente, & Blasco, 2005)。

催化转化

该化合物在催化转化中发挥作用,促进了C-H胺化的新方法。这包括远程酰胺导向的钯催化的高选择性苄基C-H胺化与N-氟苯磺酰亚胺的相互作用,提出了一个新方法,可以绕过传统选择性挑战,实现导向钯催化的C-H官能化(Xiong, Li, Lv, & Zhang, 2010)。

合成含氟聚酰亚胺

在聚合物科学领域,苄基-(3-氟苄基)-胺用于合成可溶性含氟聚酰亚胺。通过与芳香族二酐反应,这些聚合物表现出优异的热稳定性、低吸湿性和高湿热稳定性,标志着在需要这些特定性能的应用中材料科学的重大进展(Xie, Liu, Zhou, Zhang, He, & Yang, 2001)。

安全和危害

Benzyl-(3-fluoro-benzyl)-amine is classified as a Skin Corrosion 1B hazard . It is combustible and emits toxic fumes under fire conditions . The safety data sheet advises against breathing dust/fume/gas/mist/vapors/spray and recommends wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The resulting changes could involve alterations in the conformation or function of the target molecules .

Biochemical Pathways

The biochemical pathways affected by Benzyl-(3-fluoro-benzyl)-amine are currently unknown . Given its structure, it might be involved in pathways related to amine metabolism or fluorinated compound metabolism. The downstream effects of these pathways could be diverse, depending on the specific targets and cells involved .

Action Environment

The action, efficacy, and stability of Benzyl-(3-fluoro-benzyl)-amine could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . .

生化分析

Biochemical Properties

Benzyl-(3-fluoro-benzyl)-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

Benzyl-(3-fluoro-benzyl)-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of Benzyl-(3-fluoro-benzyl)-amine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions are crucial for understanding how this compound exerts its effects at the molecular level .

Dosage Effects in Animal Models

The effects of Benzyl-(3-fluoro-benzyl)-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Identifying the threshold effects and understanding the dosage-response relationship is crucial for its safe and effective use .

Metabolic Pathways

Benzyl-(3-fluoro-benzyl)-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for understanding how the compound affects overall metabolism within the cell .

Transport and Distribution

Within cells and tissues, Benzyl-(3-fluoro-benzyl)-amine is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of Benzyl-(3-fluoro-benzyl)-amine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

属性

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOBRJGFVKXGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354342 |

Source

|

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-79-2 |

Source

|

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。